Cas no 111810-41-4 ([1,1'-Biphenyl]-4-ol,3,3',4',5-tetrachloro-)
111810-41-4 structure
Product Name:[1,1'-Biphenyl]-4-ol,3,3',4',5-tetrachloro-
CAS No:111810-41-4
MF:C12H6Cl4O
MW:307.987439632416
CID:207132
PubChem ID:119346
Update Time:2025-04-19
[1,1'-Biphenyl]-4-ol,3,3',4',5-tetrachloro- Chemical and Physical Properties
Names and Identifiers
-
- [1,1'-Biphenyl]-4-ol,3,3',4',5-tetrachloro-
- 4'-OH-3,3',4,5'-TetraCB
- (1,1'-Biphenyl)-4-ol, 3,3',4',5-tetrachloro-
- 3,3',4',5-Tetrachloro-(1,1'-biphenyl)-4-ol
- 3,3',4',5-TETRACHLOROBIPHENYL-4-OL
- 4'-hydroxy-3,3',4,5'-tetrachlorobiphenyl
- 4-Hydroxy-3,3',4',5-tetrachlorobiphenyl
- 4-OH-3,3',4',5-tetrachlorobiphenyl
- AC1L3ON2
- ACMC-20metq
- NE2
- 111810-41-4
- NS00125098
- SCHEMBL8773713
- Q27463766
- CHEMBL1234677
- DTXSID60149742
- [1,1'-Biphenyl]-4-ol, 3,3',4',5-tetrachloro- (9CI)
- 4-Hydroxy-3,5,3',4'-tetrachlorobiphenyl
- 3,3',4',5-Tetrachloro-4-biphenylol
- 2,6-dichloro-4-(3,4-dichlorophenyl)phenol
- [1,1'-biphenyl]-4-ol, 3,3',4',5-tetrachloro-
-
- Inchi: 1S/C12H6Cl4O/c13-8-2-1-6(3-9(8)14)7-4-10(15)12(17)11(16)5-7/h1-5,17H
- InChI Key: RQGVZEFZWFEKQR-UHFFFAOYSA-N
- SMILES: ClC1C(=C(C=C(C=1)C1C=CC(=C(C=1)Cl)Cl)Cl)O
Computed Properties
- Exact Mass: 305.91748
- Monoisotopic Mass: 305.917
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 251
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 6.2
- Topological Polar Surface Area: 20.2Ų
Experimental Properties
- Density: 1.532
- Boiling Point: 385.1°C at 760 mmHg
- Flash Point: 186.7°C
- Refractive Index: 1.638
- PSA: 20.23
- LogP: 5.67280
[1,1'-Biphenyl]-4-ol,3,3',4',5-tetrachloro- Related Literature
-
Kendrick Turner,Smita Joel,Jessika Feliciano,Agatha Feltus,Patrizia Pasini,Daniel Wynn,Peter Dau,Emre Dikici,Sapna K. Deo,Sylvia Daunert Chem. Commun. 2017 53 6820
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